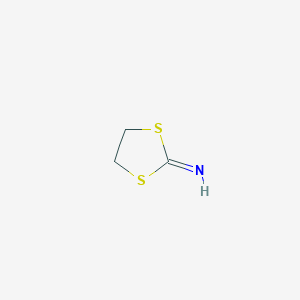
2-Chlorethylisothiocyanat
Übersicht
Beschreibung
2-Chloroethyl isothiocyanate (CITC) is a chemical compound that is widely used in laboratory experiments and scientific research. CITC is a colorless liquid with a pungent odor, and is highly volatile. It is a member of the class of compounds known as isothiocyanates, which are derived from the reaction of thiocyanates with alkyl halides. CITC has a wide range of applications in scientific research and laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are well-studied.
Wissenschaftliche Forschungsanwendungen
Elektrochemische Studien von Sulforaphan (SFR)
2-Chlorethylisothiocyanat wurde eingesetzt, um die elektrochemischen Eigenschaften von Sulforaphan (SFR) zu untersuchen. Forscher haben Techniken wie die zyklische Voltammetrie und die elektrochemische Quarzkristall-Mikrowaage (EQCM) verwendet, um das Verhalten von SFR in Gegenwart dieser Verbindung zu untersuchen . Sulforaphan ist ein natürliches Isothiocyanat, das in Kreuzblütlern vorkommt und potenzielle gesundheitliche Vorteile bietet, darunter antioxidative und krebshemmende Eigenschaften.
Synthese von Thiazolo- und Thiazinochinazolinonderivaten
Forscher haben this compound zur Herstellung von teilweise gesättigten Thiazolo- und Thiazinochinazolinon-Derivaten eingesetzt. Diese Verbindungen haben vielfältige Anwendungen, darunter Pharmazie und Materialwissenschaften . Die synthetische Vielseitigkeit von this compound ermöglicht die Herstellung strukturell interessanter Moleküle.
Thiatriazaindacen-Synthese
Diese Verbindung wurde bei der Synthese von Thiatriazaindacen verwendet, einer Klasse von fluoreszierenden Farbstoffen. Thiatriazaindacene zeigen eine starke Fluoreszenz und werden in der biologischen Bildgebung, in Sensoren und in optoelektronischen Geräten eingesetzt . Die Einführung der Isothiocyanat-Funktionalität erhöht die Reaktivität und Vielseitigkeit der resultierenden Farbstoffe.
Nucleoside Analog-Synthese
This compound wurde zur Herstellung von Nucleoside-Analoga eingesetzt. Diese modifizierten Nucleosid dienen als Bausteine für antivirale Medikamente und andere bioaktive Verbindungen. Die Isothiocyanatgruppe kann strategisch in die Nucleoside-Struktur eingebaut werden, um bestimmte Eigenschaften zu verleihen .
Funktionalisierung von Biomolekülen
Forscher haben die Verwendung von this compound zur Funktionalisierung von Biomolekülen wie Proteinen und Peptiden untersucht. Durch die Reaktion mit Aminogruppen ermöglicht es die ortsspezifische Modifikation und ermöglicht so die Anbringung von Tags, Labels oder anderen funktionellen Einheiten. Diese Technik ist in der Proteomik und in der Wirkstoffabgabe wertvoll .
Chemische Biologie und pharmazeutische Chemie
Die Reaktivität von Isothiocyanaten macht sie zu wertvollen Werkzeugen in der chemischen Biologie und pharmazeutischen Chemie. Forscher haben this compound verwendet, um Proteine zu modifizieren, Enzymmechanismen zu untersuchen und neuartige bioaktive Verbindungen zu entwickeln. Seine Fähigkeit, kovalente Bindungen mit Nucleophilen zu bilden, trägt zu seiner Vielseitigkeit bei .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While there is a significant amount of research on isothiocyanates, including 2-Chloroethyl isothiocyanate, there is still much to learn about their antimicrobial properties against human pathogens . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .
Eigenschaften
IUPAC Name |
1-chloro-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209836 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6099-88-3 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction pathway of 2-chloroethyl isothiocyanate with aromatic amines?
A1: 2-chloroethyl isothiocyanate reacts with aromatic amines to primarily form 2-arylamino-2-thiazoline hydrochlorides. This reaction is described in detail by McKay et al. []. The reaction proceeds through a cyclization step where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by intramolecular nucleophilic substitution of the chlorine atom by the sulfur atom.
Q2: Are there any known variations in the reaction of 2-chloroethyl isothiocyanate with different types of amines?
A3: While the provided articles focus on reactions with aromatic amines, McKay et al. [] explore the reaction of 2-chloroethyl isothiocyanate with aliphatic amines. This suggests that the reactivity profile might differ depending on the amine's structure, potentially leading to diverse products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




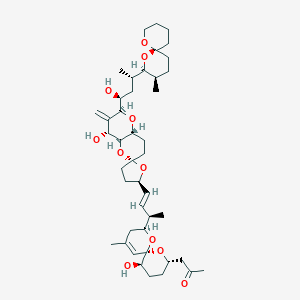
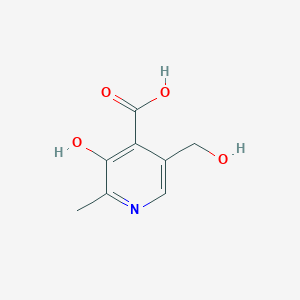
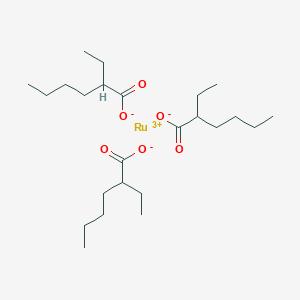
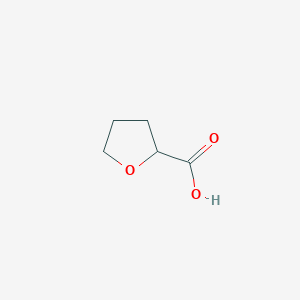

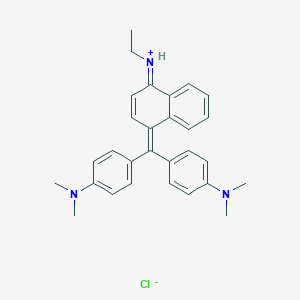
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
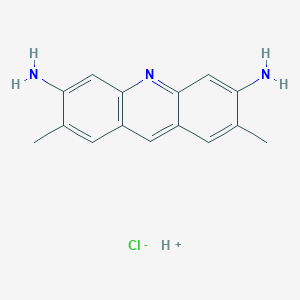


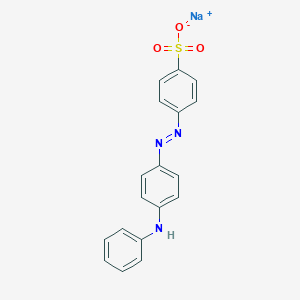
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
